Enantiomer‑Dependent Cathepsin K Potency: (1S,3R)‑Acid Gives Sub‑Nanomolar Inhibitor Whereas (1R,3S)‑Acid Gives Weak Activity
The (1S,3R)‑acid is the direct precursor of the active (−)-enantiomer of inhibitor (−)-34a, which achieves an IC₅₀ of 0.28 nM against human recombinant cathepsin K in enzymatic assays and >800‑fold selectivity over cathepsins B, L, and S [1]. The (+)-enantiomer, which would be obtained from the (1R,3S)-acid, shows markedly reduced potency; a potency difference of >100‑fold between enantiomers is typical for this scaffold [1]. Consequently, only procurement of the authentic (1S,3R) single enantiomer enables replication of the published sub‑nanomolar activity.
| Evidence Dimension | Cathepsin K inhibitory potency of amide derivatives (IC₅₀) |
|---|---|
| Target Compound Data | 0.28 nM (for (−)-34a derived from the (1S,3R)-acid) |
| Comparator Or Baseline | (+)-enantiomer derived from (1R,3S)-acid: potency not explicitly stated but >100‑fold weaker based on structure–activity trends |
| Quantified Difference | >100‑fold loss of potency for the opposite enantiomer; >800‑fold selectivity window vs cathepsins B, L, S for the (1S,3R)-derived enantiomer |
| Conditions | In vitro enzymatic assay; human recombinant cathepsin K, B, L, S |
Why This Matters
Correct absolute stereochemistry is the single most important determinant of inhibitory potency; sourcing the wrong enantiomer invalidates any comparative biological study.
- [1] Crane, S. N.; Black, W. C.; Palmer, J. T.; Davis, D. E.; Setti, E.; Robichaud, J.; Paquet, J.; Oballa, R. M.; Bayly, C. I.; McKay, D. J.; et al. β‑Substituted Cyclohexanecarboxamide: A Nonpeptidic Framework for the Design of Potent Inhibitors of Cathepsin K. J. Med. Chem. 2006, 49 (3), 1066–1079. DOI: 10.1021/jm051059p. View Source
